molecular formula C6H7N3O4S B5220987 2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid

2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid

Cat. No.: B5220987
M. Wt: 217.21 g/mol
InChI Key: RHHZZMNGKMZLIA-UHFFFAOYSA-N
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Description

2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid is a triazine-derived compound featuring a propanoic acid backbone linked via a sulfanyl (-S-) group to a 1,2,4-triazine ring substituted with hydroxyl groups at the 3 and 5 positions. The molecular formula is inferred as C₆H₇N₃O₄S, with an approximate molecular weight of 217.2 g/mol. This compound’s structure suggests utility in polymerization processes (e.g., as a chain transfer agent in RAFT polymerization) or pharmaceutical applications due to the reactive triazine core and carboxylic acid functionality .

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c1-2(5(11)12)14-4-3(10)7-6(13)9-8-4/h2H,1H3,(H,11,12)(H2,7,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHZZMNGKMZLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid typically involves the reaction of 3,5-dihydroxy-1,2,4-triazine with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the hydroxyl group by the thiol group. The reaction mixture is then acidified to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and concentration of reagents. Purification steps, such as recrystallization or chromatography, may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. The sulfanyl group and the triazine ring play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(((Butylsulfanyl)carbothioyl)sulfanyl)propanoic Acid (CTA 1)

Molecular Formula: C₉H₁₅NO₂S₃ Molecular Weight: 281.4 g/mol Key Features:

  • Propanoic acid backbone with a trithiocarbonate group (-S-C(=S)-S-).
  • Butylsulfanyl substituent instead of a triazine ring. Applications: Used as a RAFT agent for controlled radical polymerization of vinyl monomers (e.g., dimethyl acrylamide) in acidic aqueous media . Comparison:
  • Reactivity : The trithiocarbonate group in CTA 1 enables efficient chain transfer in RAFT polymerization, while the triazine core in the target compound may offer unique electronic effects for modulating polymerization kinetics.
  • Solubility : CTA 1’s hydrophobic butyl chain reduces water solubility compared to the target compound’s hydrophilic dihydroxy-triazine moiety.

3-[4-Amino-3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic Acid

Molecular Formula : C₁₄H₁₃Cl₂N₅O₄S
Molecular Weight : 418.2 g/mol
Key Features :

  • Propanoic acid linked to a triazine ring substituted with amino, oxo, and dichlorophenyl groups.
  • Chlorine atoms and aromatic moieties enhance lipophilicity.
    Applications : Likely explored for pharmacological activity (e.g., antimicrobial or enzyme inhibition) due to the dichlorophenyl and triazine pharmacophores .
    Comparison :
  • Bioactivity : The dichlorophenyl group in this analog may confer higher membrane permeability and target binding compared to the dihydroxy-triazine in the target compound.
  • Acidity: The target compound’s dihydroxy groups increase acidity (pKa ~2-3 for carboxylic acid and ~8-10 for phenolic OH), whereas the dichlorophenyl analog’s acidity is modulated by electron-withdrawing Cl substituents.

Research Findings and Data

Table 1: Structural and Functional Comparison

Property Target Compound CTA 1 Dichlorophenyl Analog
Molecular Formula C₆H₇N₃O₄S C₉H₁₅NO₂S₃ C₁₄H₁₃Cl₂N₅O₄S
Molecular Weight (g/mol) 217.2 281.4 418.2
Key Functional Groups Triazine, dihydroxy, sulfanyl Trithiocarbonate, butylsulfanyl Triazine, dichlorophenyl, carboxamide
Solubility High (aqueous) Moderate (organic solvents) Low (lipophilic)
Primary Application Polymerization/pharmaceutical RAFT polymerization Pharmacological research

Key Research Insights

  • Polymerization Efficiency: CTA 1 achieves controlled polymerization of hydrophilic monomers (e.g., DMA) in acidic aqueous conditions, suggesting the target compound’s dihydroxy-triazine could further enhance water compatibility .
  • Pharmacological Potential: The dichlorophenyl analog’s structural complexity highlights the triazine scaffold’s versatility in drug design, though the target compound’s simpler structure may favor synthetic scalability .

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